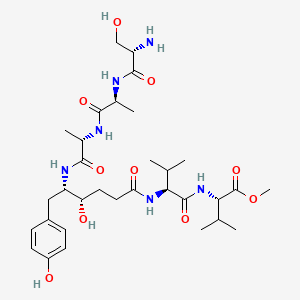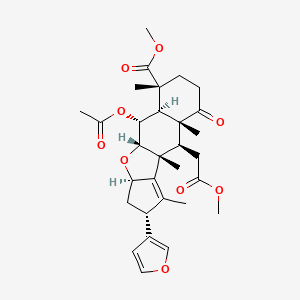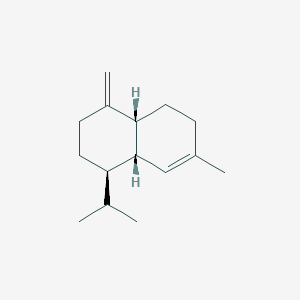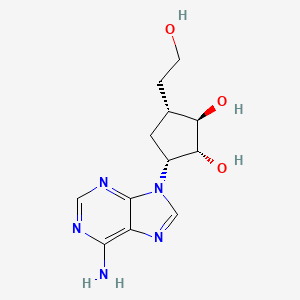
4-Fluoromethylphenidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoromethylphenidate is a halogenated derivative of methylphenidate, a well-known re-uptake inhibitor for dopamine and norepinephrine. It is primarily used for the treatment of attention deficit hyperactivity disorders. In recent years, this compound has gained attention as a new psychoactive substance with stimulating and euphoric effects similar to its parent compound, but with increased dopaminergic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoromethylphenidate involves the halogenation of methylphenidateThis can be achieved through various halogenation reactions, such as electrophilic aromatic substitution using fluorine-containing reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques like gas chromatography-mass spectrometry and liquid chromatography high-resolution mass spectrometry are employed for analytical characterization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoromethylphenidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like fluorine gas. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives and metabolites of this compound. These products are often analyzed using techniques like nuclear magnetic resonance and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
4-Fluoromethylphenidate has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogenation on the pharmacological properties of methylphenidate derivatives.
Biology: Investigated for its effects on dopamine and norepinephrine re-uptake in neuronal cells.
Medicine: Explored as a potential treatment for attention deficit hyperactivity disorders and other neuropsychiatric conditions.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in analytical toxicology
Wirkmechanismus
4-Fluoromethylphenidate exerts its effects by inhibiting the re-uptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and euphoria. The compound binds to the dopamine transporter with higher potency than methylphenidate, making it a more effective dopamine reuptake inhibitor .
Vergleich Mit ähnlichen Verbindungen
Methylphenidate: The parent compound, used for the treatment of attention deficit hyperactivity disorders.
4-Fluoroethylphenidate: Another fluorinated derivative with similar pharmacological properties.
3-Bromomethylphenidate: A brominated analog with distinct binding affinities.
3,4-Dichloromethylphenidate: A dichlorinated derivative with unique effects on dopamine and norepinephrine re-uptake
Uniqueness: 4-Fluoromethylphenidate is unique due to its higher potency as a dopamine reuptake inhibitor compared to methylphenidate. This increased potency results from the presence of the fluorine atom, which enhances the compound’s binding affinity to the dopamine transporter .
Eigenschaften
CAS-Nummer |
1253910-15-4 |
|---|---|
Molekularformel |
C14H18FNO2 |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
methyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H18FNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
XISBAJBPDVRSPG-CHWSQXEVSA-N |
Isomerische SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F |
Kanonische SMILES |
COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



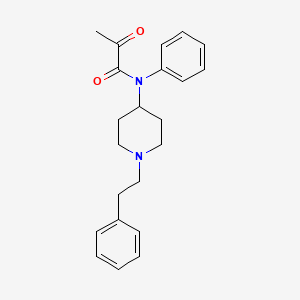
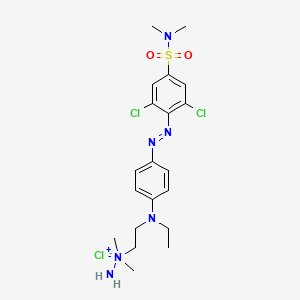
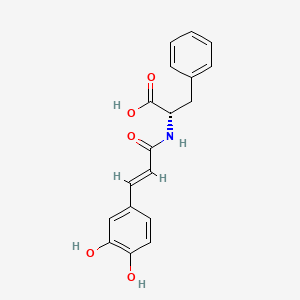
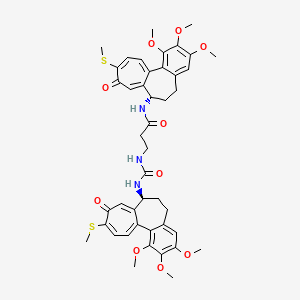
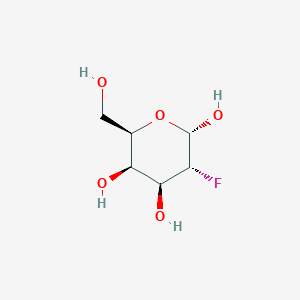
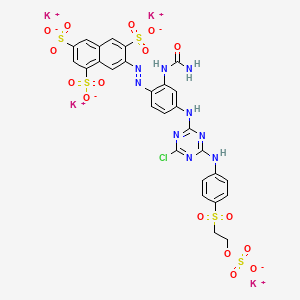
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

